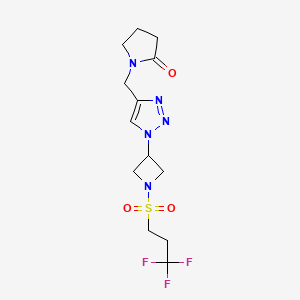

![molecular formula C11H12N2S B2549290 [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine CAS No. 864263-36-5](/img/structure/B2549290.png)

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine

Overview

Description

“[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine” is a chemical compound with the empirical formula C11H12N2S . It is also known as (4-methyl-1,3-thiazol-2-yl)(phenyl)methanamine .

Molecular Structure Analysis

The molecular structure of “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine” can be inferred from spectroscopic data. For example, NMR data can provide information about the chemical environment of atoms in the molecule .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties, making them potentially useful in the fight against harmful microorganisms .

Antifungal Activity

Some thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of viral infections.

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could make them useful in the treatment of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This could make them useful in the treatment of neurological disorders.

Safety And Hazards

Future Directions

Thiazole derivatives, including “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine”, continue to be of interest in various fields such as medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications and improving their synthesis methods.

properties

IUPAC Name |

[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFGOTFVNVMPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2549208.png)

![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2549215.png)

![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)

![2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2549217.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)

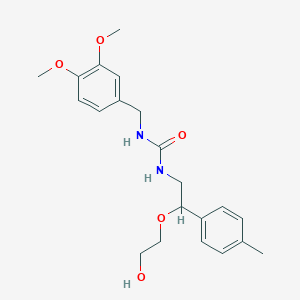

![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)

![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2549230.png)